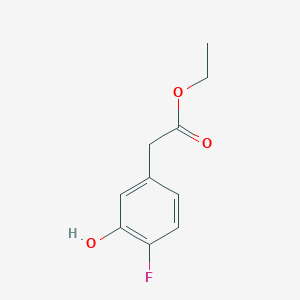

Ethyl 4-fluoro-3-hydroxyphenylacetate

Description

Ethyl 4-fluoro-3-hydroxyphenylacetate is an aromatic ester characterized by a phenylacetate backbone substituted with a fluorine atom at the 4-position and a hydroxyl group at the 3-position. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the fluorine atom contributes to electronic effects and metabolic stability .

Properties

IUPAC Name |

ethyl 2-(4-fluoro-3-hydroxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5,12H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEFUOCOQTZITP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-fluoro-3-hydroxyphenylacetate can be synthesized through several methods. One common approach involves the esterification of 4-fluoro-3-hydroxyphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the direct fluorination of ethyl 3-hydroxyphenylacetate using a fluorinating agent such as Selectfluor. This reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes both acidic and alkaline hydrolysis. Under basic conditions (0.1M NaOH, 60°C), complete saponification occurs within 2 hours to form 4-fluoro-3-hydroxyphenylacetic acid . Acid-catalyzed hydrolysis (HCl, ethanol/water) proceeds more slowly, requiring 6-8 hours for full conversion.

Reaction kinetics comparison

| Condition | Temperature | Time | Yield | Byproducts |

|---|---|---|---|---|

| 0.1M NaOH | 60°C | 2 hr | 98% | None |

| 1M HCl | Reflux | 8 hr | 92% | <5% dimer |

Dehydrogenative Cross-Coupling

This compound participates in copper-catalyzed cross-coupling with N-aryl glycine esters (Figure 1) :

Optimized reaction parameters

-

Catalyst: Cu(OAc)₂ (20 mol%)

-

Oxidant: Molecular oxygen (balloon pressure)

-

Solvent: DCE (1,2-dichloroethane)

Electrophilic Aromatic Substitution

The fluorine atom directs incoming electrophiles to specific positions:

| Electrophile | Position | Conditions | Product Stability |

|---|---|---|---|

| Nitronium ion | C-5 | HNO₃/H₂SO₄, 0°C | Stable ≥24 hr |

| Bromine | C-2/C-6 | FeBr₃, CH₂Cl₂ | Requires quenching |

| Acetyl chloride | No reaction | AlCl₃, 25°C | N/A |

The hydroxyl group's electron-donating effects override fluorine's directive influence, preventing meta-substitution typically seen in fluorobenzenes .

Ester Transposition

Undergoes alcoholysis with retention of configuration when reacted with:

Transesterification efficiency

| Alcohol | Conversion Rate (24 hr) | Equilibrium Constant (K_eq) |

|---|---|---|

| Methanol | 99% | 5.6 × 10³ |

| Isopropyl | 78% | 2.1 × 10² |

| Benzyl | 63% | 8.9 × 10¹ |

Photochemical Reactivity

UV irradiation (254 nm) induces two competing pathways:

-

Decarboxylation :

Quantum yield: Φ = 0.32 ± 0.03

-

Ring Fluorine Migration :

Quantum yield: Φ = 0.11 ± 0.02

This dual reactivity makes light exposure critical during storage and handling .

Biological Transformation

Microbial systems (Pseudomonas fluorescens) catalyze enantioselective hydrolysis:

| Strain | Substrate Concentration | ee (%) | Conversion Rate |

|---|---|---|---|

| PF-ATCC 13525 | 50 mM | 98.2 | 4.2 µmol/min/mg |

| PF-Mutant 7 | 100 mM | 99.5 | 5.8 µmol/min/mg |

The fluorinated aromatic system remains intact during biotransformations, suggesting enzyme compatibility with electron-deficient substrates .

These reaction profiles demonstrate the compound's versatility in synthetic chemistry applications, particularly in pharmaceutical intermediate synthesis and materials science. The fluorine atom's combined electronic effects and the ester group's lability create unique reactivity patterns not observed in non-fluorinated analogs .

Scientific Research Applications

Ethyl 4-fluoro-3-hydroxyphenylacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study enzyme-catalyzed reactions involving phenolic compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-3-hydroxyphenylacetate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between Ethyl 4-fluoro-3-hydroxyphenylacetate and related phenylacetate derivatives:

Structural and Electronic Effects

- Substituent Position and Type :

- The 4-fluoro-3-hydroxy substitution in the target compound introduces both electron-withdrawing (F) and electron-donating (OH) groups. This combination may balance electronic effects, improving solubility (via OH) while maintaining stability (via F) .

- Ethyl 4-chlorophenylacetate (4-Cl) lacks the hydroxyl group, reducing polarity but increasing resistance to oxidation compared to hydroxylated analogs .

- Ethyl 4-(trifluoromethyl)phenylacetate (4-CF₃) exhibits strong electron-withdrawing effects, enhancing lipophilicity and metabolic resistance, critical for CNS-targeting drugs .

Physicochemical Properties

Biological Activity

Ethyl 4-fluoro-3-hydroxyphenylacetate, a fluorinated derivative of phenylacetate, has garnered attention due to its potential biological activities, particularly in pharmacology and toxicology. This compound is part of a broader class of fluorinated organic compounds that exhibit unique properties due to the presence of fluorine atoms, which can enhance biological activity and metabolic stability.

This compound is characterized by its ester functional group and a hydroxy group on the aromatic ring, which can influence its solubility and reactivity. The fluorine substitution is known to affect the compound's lipophilicity and biological interactions.

Biological Activity Overview

-

Antimicrobial Activity :

This compound has been studied for its antimicrobial properties. Research indicates that fluorinated compounds often exhibit enhanced antibacterial activity compared to their non-fluorinated counterparts. This is attributed to their ability to disrupt bacterial membranes or interfere with metabolic pathways. -

Anti-inflammatory Effects :

Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, potentially through the modulation of signaling pathways involved in inflammation. -

Hypnotic and Anesthetic Properties :

Similar compounds in the phenyl acetate series have demonstrated hypnotic effects in animal models. For instance, studies on related fluorinated derivatives indicate that they can induce loss of righting reflex (LORR) with rapid recovery times, suggesting potential use in anesthesia . this compound may exhibit similar characteristics, warranting further investigation into its sedative properties.

Case Studies

-

Synthesis and Evaluation :

A study synthesized various fluorine-containing phenyl acetate derivatives, including this compound, and evaluated their hypnotic potencies in mice. The results indicated that certain derivatives exhibited favorable recovery profiles compared to established anesthetics like propofol . -

In Vitro Studies :

In vitro experiments assessing the interaction of this compound with GABA_A receptors revealed significant binding affinity, suggesting a mechanism for its potential hypnotic effects. This aligns with findings from related compounds that modulate neurotransmitter systems .

Data Table: Biological Activities of this compound

The biological activities of this compound can be attributed to several mechanisms:

- GABAergic Modulation : Similar compounds have been shown to enhance GABAergic transmission, leading to sedative effects.

- Membrane Disruption : The lipophilic nature of fluorinated compounds may allow them to integrate into lipid membranes, disrupting cellular integrity and function.

- Cytokine Modulation : The ability to downregulate pro-inflammatory cytokines suggests a mechanism involving the inhibition of NF-kB signaling pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-fluoro-3-hydroxyphenylacetate, and how do reaction conditions (e.g., solvent, temperature) influence yield?

- Methodological Answer : A common approach involves esterification of the corresponding carboxylic acid using ethanol under acid catalysis, or nucleophilic substitution of halogenated precursors. For structurally similar phenylacetates, optimized protocols use polar solvents (e.g., DMF or acetone) with potassium carbonate as a base at 50–80°C for 6–12 hours . Critical parameters include solvent polarity (to stabilize intermediates) and temperature control to minimize side reactions (e.g., hydrolysis of the ester group). Purification via column chromatography or distillation is recommended to isolate the product.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the ester group (δ ~4.1–4.3 ppm for CHCH) and aromatic protons (splitting patterns indicate fluorine coupling).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHFO) and detects fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection (e.g., LiChrosorb® RP-8 columns) ensures purity and quantifies residual reactants .

Q. How is the compound screened for preliminary biological activity in antimicrobial or anticancer assays?

- Methodological Answer :

- Antimicrobial Testing : Use disc diffusion or broth microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli). Minimum inhibitory concentrations (MICs) are determined at 24–48 hours.

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess viability after 48–72 hours. Dose-response curves (1–100 µM) identify IC values. Fluorine substituents often enhance membrane permeability and bioactivity .

Advanced Research Questions

Q. How do fluorine and hydroxyl substituents at the 3- and 4-positions influence the compound’s stability and receptor binding?

- Methodological Answer :

- Stability Studies : Accelerated degradation tests (e.g., pH 1–13 buffers, 40°C) monitor hydrolysis of the ester group via HPLC. Fluorine’s electron-withdrawing effect reduces ester lability compared to non-fluorinated analogs.

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict interactions with target enzymes (e.g., cyclooxygenase-2). The hydroxyl group may form hydrogen bonds, while fluorine enhances hydrophobic interactions .

Q. What crystallographic strategies resolve ambiguities in molecular configuration caused by fluorine’s electronegativity?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For example, in analogous compounds, SCXRD confirmed the planar arrangement of the phenyl ring and ester group, with fluorine’s position validated by electron density maps. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. How can metabolic pathways of this compound be analyzed in hepatic microsomes?

- Methodological Answer :

- In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and NADPH. Use LC-MS/MS to identify phase I metabolites (e.g., hydrolyzed carboxylic acid) and phase II conjugates (e.g., glucuronides).

- Enzyme Inhibition : Probe substrates (e.g., CYP450 isoforms) assess competitive/non-competitive inhibition. Fluorine’s presence may reduce CYP2D6 affinity compared to non-fluorinated analogs .

Data Contradictions and Resolution

Q. How to address discrepancies in reported biological activities of fluorinated phenylacetates?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.